molecular formula C9H18O4 B3120236 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol CAS No. 26150-05-0

2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol

Cat. No. B3120236
CAS RN: 26150-05-0
M. Wt: 190.24 g/mol
InChI Key: PFUXCENAHWMURC-UHFFFAOYSA-N
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Description

“2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” is a type of 1-propenyl ether bearing free hydroxyl groups . These are often used as reactive diluents for photopolymerizable systems with enhanced reactivity or intermediates for the synthesis of hybrid monomers for special applications .


Synthesis Analysis

The synthesis of such compounds is often achieved through the ruthenium complexes-catalyzed isomerization of allyl ethers under solvent-free conditions . This method is considered atom-economical and environmentally sustainable .


Chemical Reactions Analysis

The key chemical reaction involved in the production of such compounds is the isomerization of allyl ethers, catalyzed by ruthenium complexes . The reaction conditions and limitations for the highly productive and selective synthesis of model 4- (1-propenyloxy)butan-1-ol have been investigated .

Scientific Research Applications

Catalytic Activity in Ethanol Dehydration

Ethanol dehydration over various aluminas and silica-alumina catalysts leads to significant production of ethylene, a vital industrial compound. The catalytic activity is influenced by different alumina phases (γ-, δ-, θ-Al₂O₃) and impurities like Na⁺ and Cl⁻. These alumina catalysts facilitate the conversion of ethanol with high selectivity to ethylene, particularly at temperatures around 623 K. Ethanol adsorbs dissociatively on Lewis acid-base pair sites on these catalysts, forming active intermediate ethoxy species, crucial for both diethyl ether and ethylene production (Phung et al., 2014).

Role in Ethanol Adsorption and Reactions on Supported Au Catalysts

Gold nanoparticles supported by various oxides and carbon Norit enhance the formation of ethoxy species, a critical intermediate in ethanol reactions. These catalysts predominantly catalyze ethanol's dehydrogenation to produce hydrogen and acetaldehyde. Interestingly, the supported Au particles demonstrate diverse reactivity depending on the oxide supports, with Au/Al₂O₃ primarily yielding ethylene and dimethyl ether (Gazsi et al., 2011).

Ethanol Transformation on Gold Surfaces

Gold surfaces, especially those with oxygen-containing nanoparticles, are capable of transforming ethanol into carbonyl compounds like acetaldehyde, ethyl acetate, acetic acid, and ketene. The distribution of these products significantly depends on the surface oxygen coverage. Key reaction intermediates in this transformation include ethoxy and acetate, with ethoxy being a precursor to acetaldehyde and subsequent oxidation to acetate (Liu et al., 2009).

Ethanol Oxidation over Au/TiO₂ Catalysis

The Au/TiO₂ catalysts play a crucial role in the oxidation of ethanol. These catalysts lead to the formation of ethoxy groups, which are stable up to 300°C, facilitating the dehydration of ethanol to ethene. Additionally, the presence of gold significantly enhances the reaction, leading to complete oxidation of ethanol at lower temperatures compared to Titania alone (Nuhu, 2011).

Mechanism of Action

The mechanism of action in the synthesis process involves the isomerization of allyl ethers under the influence of ruthenium complexes . The reaction temperature has a key effect on the activation of the pre-catalyst and the exothermal effects of isomerization .

Future Directions

The use of homogeneous catalysis with soluble transition metal complexes for the fine chemical, chemical specialties, pharmaceutical, and polymer production is rapidly expanding . Therefore, compounds like “2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” may find increased usage in these areas in the future.

properties

IUPAC Name

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUXCENAHWMURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441022
Record name 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol

CAS RN

26150-05-0
Record name 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ester (14) (4.60 g, 21.1 mmol, 1.0 equiv.) in THF (60 mL) was carefully added one portion of LAH (0.50 g, 12.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was finally evaporated under reduced pressure to afford pure alcohol (15) (no purification required) as a pale yellow oil (3.89 g, 97%). Spectroscopic data were consistent with those reported in the literature:26a 1H NMR (400 MHz, CDCl3) δ 5.93 (ddt, J=17.2, 10.3, 5.7 Hz, 1H), 5.28 (dq, J=17.2, 1.5 Hz, 1H), 5.19 (dq, J=10.3, 1.5 Hz, 1H), 4.04 (dt, J=5.7, 1.5 Hz, 2H), 3.78-3.58 (m, 12H); 13C NMR (75 MHz, CDCl3) δ 134.8, 117.3, 72.7, 72.4, 70.8, 70.7, 70.5, 69.5, 61.8.
Name
ester
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of ester (14) (4.60 g, 21.1 mmol, 1.0 equiv.) in THF (60 mL) was carefully added one portion of LAH (0.50 g, 12.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was finally evaporated under reduced pressure to afford pure alcohol (15) (no purification required) as a pale yellow oil (3.89 g, 97%). Spectroscopic data were consistent with those reported in the literature:26a 1H NMR (400 MHz, CDCl3) δ 5.93 (ddt, J=17.2, 10.3, 5.7 Hz, 1H), 5.28 (dq, J=17.2, 1.5 Hz, 1H), 5.19 (dq, J=10.3, 1.5 Hz, 1H), 4.04 (dt, J=5.7, 1.5 Hz, 2H), 3.78-3.58 (m, 12H); 13C NMR (75 MHz, CDCl3) δ 134.8, 117.3, 72.7, 72.4, 70.8, 70.7, 70.5, 69.5, 61.8.
Name
ester
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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